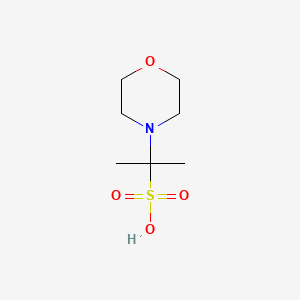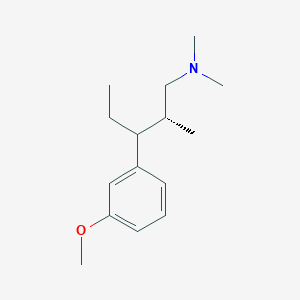
2-Morpholin-4-yl-propane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-propane-2-sulfonic acid is a zwitterionic organic chemical compound commonly used as a buffering agent in biological and biochemical research. It is known for its ability to maintain stable pH levels in solutions, making it an essential component in various experimental setups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-propane-2-sulfonic acid typically involves the reaction of morpholine with propane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the morpholine nitrogen on the sulfonic acid group of propane sultone, resulting in the formation of the sulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or other separation techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholin-4-yl-propane-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the morpholine ring and the sulfonic acid group .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-yl-propane-2-sulfonic acid is widely used in scientific research due to its buffering capabilities. It is commonly employed in:
Biochemistry: Used in polyacrylamide gel electrophoresis to maintain pH stability.
Cell Culture: Helps in maintaining the pH of cell culture media, ensuring optimal growth conditions for cells.
Molecular Biology: Utilized in various molecular biology techniques, including DNA and RNA extraction.
Pharmaceutical Research: Acts as a buffering agent in drug formulation and stability studies.
Wirkmechanismus
The buffering action of 2-Morpholin-4-yl-propane-2-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The morpholine ring and the sulfonic acid group play crucial roles in this process. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH .
Vergleich Mit ähnlichen Verbindungen
2-Morpholin-4-yl-propane-2-sulfonic acid is often compared with other buffering agents such as:
3-(N-morpholino)propanesulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
2-Hydroxy-3-morpholinopropanesulfonic acid: Contains an additional hydroxyl group, which affects its buffering range and properties.
HEPES: Another commonly used buffer with a piperazine ring instead of a morpholine ring.
These compounds are chosen based on their specific buffering ranges and compatibility with different experimental conditions. This compound is unique due to its zwitterionic nature and stability over a wide pH range .
Eigenschaften
Molekularformel |
C7H15NO4S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
2-morpholin-4-ylpropane-2-sulfonic acid |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,13(9,10)11)8-3-5-12-6-4-8/h3-6H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
VVFYHLHIYFTDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(N1CCOCC1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)


![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)





